N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
The compound N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a 1H-imidazole core substituted at position 2 with a [(3-chlorophenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl group. The acetamide side chain is linked to an N-benzyl group, contributing to its hydrophobicity.
Properties
IUPAC Name |
N-benzyl-2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-17-8-4-7-16(9-17)14-27-20-23-11-18(13-25)24(20)12-19(26)22-10-15-5-2-1-3-6-15/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWSZWRZQIFAKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzyl group, a chlorophenyl moiety, and an imidazole ring, which are significant for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydroxymethyl group and the imidazole ring are known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to apoptosis in cancer cells by disrupting metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the chlorophenyl and sulfanyl groups enhances its lipophilicity, allowing better membrane penetration.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Caspase activation |
| MCF-7 (breast) | 10.0 | Bcl-2 modulation |
| A549 (lung) | 15.0 | Apoptotic pathway activation |
Antimicrobial Activity
The compound has shown promising results in inhibiting bacterial growth. In vitro tests against Staphylococcus aureus and Escherichia coli revealed effective minimum inhibitory concentrations (MIC).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
- Animal Models : In murine models, administration of the compound led to significant tumor regression in xenograft models of breast cancer. The treated mice exhibited a longer survival rate compared to control groups, emphasizing the therapeutic potential in oncology .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure shares key features with the following analogues (summarized in Table 1):
Benzimidazole Derivatives
- 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) : Replaces the imidazole core with a benzimidazole ring. Demonstrated antimicrobial and anticancer activities, suggesting that the benzimidazole scaffold and nitro groups contribute to bioactivity.
Chlorophenyl-Imidazole Analogues
- N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide :
- Substitutes the hydroxymethyl group with a nitro moiety, increasing electrophilicity.
- The 2-methyl group on the imidazole ring may enhance steric hindrance, affecting target binding.
- Reported in vivo biological activity, though specific targets remain unspecified.
Oxadiazole and Triazole Hybrids
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Replaces the imidazole with an oxadiazole ring. Exhibited lipoxygenase (LOX) inhibition (IC₅₀ = 12.3 µM) and α-glucosidase inhibition (IC₅₀ = 9.8 µM), indicating substituent-dependent enzyme interactions.
Hydrazine-Modified Analogues
- N-(3-Chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide :
- Incorporates a hydrazinyl-oxoethyl group, enabling chelation with metal ions.
- Synthesized in 80% yield via hydrazine hydrate reaction, suggesting efficient synthetic routes for similar compounds.
- Demonstrated antimicrobial activity, likely due to the hydrazine moiety’s nucleophilic properties.
Table 1: Comparative Overview of Structural Features and Bioactivities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
